trans-2-Aminocyclopentanol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXKSSWYSZPGQ-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68327-11-7 | |
| Record name | (1R,2R)-2-aminocyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Solubility Profiling & Purification of trans-2-Aminocyclopentanol Hydrochloride
[1]
Executive Summary
This technical guide analyzes the solubility differential of trans-2-aminocyclopentanol hydrochloride (trans-2-ACP·HCl) in water versus ethanol.[1] As a critical chiral intermediate in the synthesis of carbocyclic nucleosides and bioactive carboxamides, the purity of trans-2-ACP·HCl is paramount.[1]
Core Finding: trans-2-ACP·HCl exhibits high thermodynamic solubility in water driven by ion-dipole interactions, whereas its solubility in ethanol is temperature-dependent (moderate at
Physicochemical Architecture
To manipulate solubility, one must understand the lattice energy being overcome.[1] trans-2-ACP[1]·HCl is an ionic solid containing a protonated amine and a vicinal hydroxyl group on a cyclopentane ring.[1]
Molecular Features[1][2]
-
Cation: trans-2-aminocyclopentanol (
).[1][2] The trans configuration places the hydrophilic and groups on opposite faces of the ring plane, reducing intramolecular H-bonding and maximizing solvent exposure. -
Anion: Chloride (
).[1] -
Lattice Forces: Strong electrostatic attractions between
and , reinforced by hydrogen bonding networks involving the hydroxyl group.[1]
Solvation Mechanism (Water vs. Ethanol)
The dissolution process requires the solvent to overcome the lattice energy (
-
Water (
): -
Ethanol (
):-
Dielectric Constant (
): ~24.[1][4] Moderate shielding of charges.[1] -
Interaction: Solvation of the
anion is significantly weaker than in water.[1] The ethyl tail provides some van der Waals interaction with the cyclopentane ring, but the lower polarity makes the salt less soluble at ambient temperatures.[1] -
Outcome:Temperature-Dependent Solubility (Ideal for Recrystallization). [1]
-
Figure 1: Comparative solvation mechanics.[1] Water overcomes lattice energy via high dielectric shielding; Ethanol requires thermal energy to achieve similar dissolution.
Solubility Profile & Data
While specific batch values vary based on enantiomeric excess (
| Solvent | Solubility ( | Solubility ( | Primary Mechanism | Application |
| Water | High ( | Very High | Ion-Dipole / H-Bonding | Extraction / Reaction Medium |
| Ethanol | Moderate ( | High ( | Polar Interactions | Recrystallization |
| Diethyl Ether | Insoluble | Insoluble | None | Anti-solvent / Washing |
*Note: Exact values must be determined gravimetrically (see Protocol 5.1) as they depend on the specific crystal polymorph.
Practical Application: Purification Strategy
The solubility difference allows for a Recrystallization strategy.[1][4][5] The goal is to maximize yield while rejecting impurities (unreacted starting materials or cis-isomers).[1]
The "Goldilocks" Zone
Ethanol acts as the primary solvent because it dissolves the salt when hot but forces it out of solution when cold.[1] Water is too good a solvent (yield loss), and ether is too poor (no dissolution).[1]
Workflow: Ethanol-Based Recrystallization
Figure 2: Purification workflow utilizing the temperature-dependent solubility in ethanol.
Protocols & Validation
As a scientist, you must validate these properties for your specific lot.[1] Do not rely solely on literature values.
Protocol: Gravimetric Solubility Determination
Objective: Define the exact solubility limit (
-
Preparation: Weigh
of trans-2-ACP·HCl into a scintillation vial. -
Addition: Add Ethanol in
increments, vortexing for 1 minute between additions. -
Observation: Continue until the solid is fully dissolved (clear solution).
-
Calculation:
[1] -
Replication: Repeat (
) to establish a confidence interval.
Protocol: Recrystallization (Purification)
Objective: Purify crude material to
-
Dissolution: Place crude solid in a flask. Add absolute ethanol. Heat to reflux (
).[1] Add solvent dropwise until just dissolved.[1][6]-
Tip: If colored impurities persist, add activated charcoal and filter hot.[1]
-
-
Nucleation: Remove from heat. Allow to cool to room temperature undisturbed.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath (
) for 1 hour. -
Isolation: Filter the white crystals using a Büchner funnel.
-
Wash: Wash the cake with cold diethyl ether (antisolvent) to remove residual ethanol mother liquor without redissolving the product.[1]
-
Drying: Dry under vacuum at
to remove solvent traces.
Analytical Validation (Quality Control)
After purification, verify the result:
-
Melting Point: Pure trans-2-ACP[1]·HCl should have a sharp melting point range (Lit:
[1][2]).[1] Broad ranges indicate solvent entrapment or impurities.[1] -
H-NMR (
): Confirm structure and absence of ethanol peaks (triplet at , quartet at ). -
Chiral HPLC: If using an enantiopure starting material, verify that racemization did not occur during the heating step.[1]
References
-
ChemicalBook. (2025).[1] trans-(1R,2R)-2-Aminocyclopentanol hydrochloride Properties and Suppliers. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] (1R,2R)-trans-2-Aminocyclopentanol hydrochloride Product Specification. Retrieved from [1]
-
Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[1] Retrieved from [1]
-
PubChem. (2025).[1][7] (1S,2S)-2-aminocyclopentan-1-ol hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
MIT OpenCourseWare. (n.d.). Recrystallization Guide. Massachusetts Institute of Technology.[1] Retrieved from [1]
Sources
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- 2. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. LabXchange [labxchange.org]
- 5. Home Page [chem.ualberta.ca]
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- 7. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: trans-2-Aminocyclopentan-1-ol Hydrochloride
Identity, Synthesis, and Applications in Asymmetric Drug Discovery
Executive Summary
trans-2-Aminocyclopentan-1-ol hydrochloride is a privileged chiral scaffold in medicinal chemistry and organocatalysis. Characterized by its rigid cyclopentane ring and vicinal amino-alcohol functionality, it serves as a critical building block for resolving chiral acids, synthesizing Trost-type ligands, and developing neuroactive pharmaceutical intermediates.
This guide addresses the nomenclature ambiguity often encountered in procurement ("Synonyms"), details the stereoselective synthesis via epoxide ring-opening, and provides self-validating characterization protocols for research applications.
Part 1: The Nomenclature Matrix (Synonyms & Identification)
In high-precision research, "synonyms" are often a source of critical error. Purchasing the wrong enantiomer or the free base instead of the salt can compromise months of experimentation.
The term "trans-2-aminocyclopentan-1-ol hydrochloride" refers to the diastereomer where the amino and hydroxyl groups are on opposite faces of the ring. However, this structure exists as a racemate and two distinct enantiomers.
Table 1: Critical Identity Matrix
| Chemical Entity | Stereochemistry | CAS Registry No. | Common Synonyms |
| (1R,2R)-Enantiomer | trans-(1R,2R) | 68327-11-7 | (1R,2R)-2-ACP HCl; (1R,2R)-2-Amino-1-hydroxycyclopentane HCl |
| (1S,2S)-Enantiomer | trans-(1S,2S) | 68327-04-8 | (1S,2S)-2-ACP HCl; (1S,2S)-2-Aminocyclopentanol hydrochloride |
| Racemate | trans-( | 59773-30-1 (check specific vendor) | trans-2-Hydroxycyclopentylamine HCl; ( |
| Free Base | trans-( | 59260-76-3 | trans-2-Aminocyclopentanol (No HCl) |
Critical Note: The cis-isomer (CAS 57070-95-8) is a diastereomer with significantly different reactivity and biological properties. Always verify the trans designation and CAS number before synthesis or purchase.
Visualization: Stereochemical Hierarchy
The following diagram illustrates the structural relationships to aid in precise identification.
Figure 1: Stereochemical decision tree for selecting the correct 2-aminocyclopentanol isomer.
Part 2: Synthesis & Mechanism
The most robust route to trans-2-aminocyclopentan-1-ol hydrochloride utilizes the inherent stereocontrol of epoxide ring-opening. This protocol relies on the SN2 mechanism, where the nucleophile (ammonia) attacks the epoxide carbon from the backside, mandating an anti-configuration in the product.
Mechanism of Action
-
Epoxidation: Cyclopentene is oxidized to cyclopentene oxide (a meso compound).
-
Ammonolysis: Ammonia attacks the epoxide. Because the ring shields one face, the attack occurs from the opposite side, resulting in the trans geometry.
-
Salt Formation: Treatment with HCl precipitates the hydrochloride salt, purifying the amine from non-basic impurities.
Protocol: Gram-Scale Synthesis
Note: This protocol synthesizes the racemic trans-hydrochloride. For enantiopure material, enzymatic resolution or chiral HPLC is required post-synthesis.
Reagents:
-
Cyclopentene oxide (98%)
-
Aqueous Ammonia (28-30%)
-
Hydrochloric acid (6M)
-
Ethanol/Diethyl Ether (for recrystallization)
Step-by-Step Workflow:
-
Ring Opening:
-
Charge a high-pressure flask (or sealed tube) with cyclopentene oxide (1.0 eq) and aqueous ammonia (5.0 eq).
-
Heat to 60°C for 4 hours. Causality: Excess ammonia prevents the formation of dimer (bis-cyclopentyl) side products.
-
Monitor via TLC (eluent: 10% MeOH in DCM). Disappearance of epoxide indicates completion.
-
-
Isolation of Free Base:
-
Concentrate the mixture under reduced pressure to remove excess ammonia and water.
-
The residue is the crude trans-2-aminocyclopentanol (free base).
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude oil in minimal absolute ethanol.
-
Cool to 0°C in an ice bath.
-
Dropwise add 6M HCl (in isopropanol or dioxane preferred for anhydrous conditions) until pH reaches ~2.
-
Add diethyl ether to induce precipitation.
-
Filter the white crystalline solid.
-
Figure 2: Synthetic pathway ensuring trans-selectivity via SN2 mechanism.
Part 3: Characterization & Quality Control
To ensure the integrity of the synthesized or purchased compound, the following self-validating checks are mandatory.
Proton NMR (¹H-NMR)
The coupling constant (
-
Solvent: D₂O or DMSO-d₆
-
Key Signal: The methine protons (CH-NH₂ and CH-OH) appear between 3.0–4.0 ppm.
-
Diagnostic Criteria:
-
trans-isomer:
(Dihedral angle ~60° in puckered conformation). -
cis-isomer:
.
-
Melting Point
-
Racemic HCl: 145–148°C (varies slightly by solvation).
-
Enantiopure (1R,2R) HCl: 179–181°C [1].[1]
-
Note: A sharp melting point range (<2°C) indicates high purity. A depressed or broad range suggests contamination with the cis-isomer or residual water.
Part 4: Applications in Drug Development[3]
Chiral Auxiliaries and Ligands
The (1R,2R) enantiomer is a precursor for
-
Trost Ligands: The amine reacts with diphenylphosphinobenzoic acid to form ligands for Palladium-catalyzed allylic alkylation [2].
-
Mechanism: The rigid cyclopentane backbone restricts conformational flexibility, enhancing enantioselectivity in the catalytic cycle.
Pharmaceutical Intermediates
The 2-aminocyclopentanol scaffold mimics the transition state of peptide hydrolysis and is used in:
-
Protease Inhibitors: The hydroxyl group can act as a transition-state mimic for the hydration of peptide bonds.
-
Neuroscience: Analogs serve as conformational constraints for GABA receptors and other neurotransmitter systems.
References
-
Sigma-Aldrich. (2025).[2] (1R,2R)-trans-2-Aminocyclopentanol hydrochloride Product Analysis. Retrieved from
- Trost, B. M., & Van Vranken, D. L. (1992). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
-
PubChem. (2025).[3][2] Compound Summary: (1S,2S)-2-aminocyclopentan-1-ol hydrochloride.[2][4] Retrieved from
-
ChemicalBook. (2025). CAS DataBase List: 68327-04-8.[2][4][5][6] Retrieved from
Sources
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- 3. NoName_4581 | C5H11NO | CID 143443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S,2S)-2-Aminocyclopentanol hydrochloride 97% | CAS: 68327-04-8 | AChemBlock [achemblock.com]
- 5. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride | CAS 68327-04-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride | 68327-04-8 [chemicalbook.com]
An In-depth Technical Guide to the Core Differences Between Cis- and Trans-2-Aminocyclopentanol Hydrochloride
Introduction: The Critical Role of Stereoisomerism in Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, known as stereoisomerism, is of paramount importance. Stereoisomers can exhibit vastly different pharmacological and toxicological profiles, even though they share the same molecular formula and connectivity.[1][2] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[1] Consequently, the ability to synthesize, separate, and definitively characterize stereoisomers is a cornerstone of modern drug development.[2][3][4][5]
This guide provides a comprehensive technical overview of the differences between the cis- and trans- diastereomers of 2-aminocyclopentanol hydrochloride, a valuable chiral building block in medicinal chemistry.[6] We will delve into their structural nuances, physicochemical properties, and the analytical methodologies required to distinguish them, providing researchers and drug development professionals with the foundational knowledge to confidently work with these important compounds.
Structural and Physicochemical Divergence
The fundamental difference between cis- and trans-2-aminocyclopentanol lies in the relative orientation of the amino (-NH2) and hydroxyl (-OH) groups on the cyclopentane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle variation in geometry gives rise to distinct physical and chemical properties.
1.1 Intramolecular Hydrogen Bonding: A Key Differentiator
A significant consequence of the cis configuration is the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. This interaction, where the hydroxyl proton is attracted to the lone pair of electrons on the nitrogen atom, is not possible in the trans isomer due to the greater distance between the two functional groups. This hydrogen bond in the cis isomer can influence its conformation, reactivity, and spectroscopic properties. Photoelectron spectroscopy studies have shown that in cis-2-aminocyclopentanol, the nitrogen lone pair ionizes at a higher energy and the oxygen lone pair at a lower energy compared to the trans isomer, which is consistent with the presence of an intramolecular hydrogen bond.[7]
1.2 Physical Properties
The differences in molecular symmetry and intermolecular forces between the cis and trans isomers lead to variations in their physical properties. Generally, trans isomers tend to be more symmetrical, which can lead to more efficient packing in a crystal lattice and consequently, higher melting points.[8]
| Property | cis-2-Aminocyclopentanol Hydrochloride | trans-2-Aminocyclopentanol Hydrochloride | Rationale for Difference |
| Melting Point (°C) | 179-180[9] | 191-196[10] | The higher symmetry of the trans isomer allows for more stable crystal packing, requiring more energy to break the lattice. |
| Solubility | Generally more soluble in polar solvents.[8] | Generally less soluble in polar solvents.[8] | The cis isomer often has a higher net dipole moment due to the orientation of the polar C-O and C-N bonds, leading to stronger interactions with polar solvents. |
| Boiling Point (°C) | 220.9 at 760 mmHg (for the free base)[11] | Data not readily available for the hydrochloride salt, but the free base is expected to have a different boiling point. | Intramolecular hydrogen bonding in the cis isomer can reduce the number of available sites for intermolecular hydrogen bonding, potentially affecting the boiling point. |
Note: The properties listed are for specific enantiomers or racemic mixtures as reported in the cited sources. Slight variations may exist between different enantiomers.
Synthetic Strategies: Controlling Stereochemistry
The synthesis of stereochemically pure 2-aminocyclopentanol isomers is a critical aspect of their application. Different synthetic routes are employed to selectively obtain either the cis or trans product.
A common approach to synthesizing trans-2-aminocyclopentanol involves the aminolysis of cyclopentene oxide. The ring-opening of the epoxide with ammonia or an amine typically proceeds via an SN2 mechanism, resulting in the trans product.[12] Enantiomerically pure trans isomers can be obtained through methods such as enzymatic resolution.
The synthesis of cis-2-aminocyclopentanol can be more challenging. One reported method involves a [2+1] cycloaddition reaction of an α-ketoimine with bis(iodozincio)methane, which has been shown to produce the cis isomer with high diastereoselectivity.[13] Another strategy starts from cyclohexene, involving a series of reactions including ring-opening and resolution to yield enantiomerically pure cis-2-aminocyclohexanol, with similar principles applicable to the cyclopentyl system.[14]
Caption: Overview of synthetic approaches for cis- and trans-2-aminocyclopentanol.
Analytical Differentiation: A Spectroscopic Approach
The definitive differentiation between cis- and this compound relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and spatial arrangement of atoms.[15] Key parameters like chemical shifts (δ) and coupling constants (J) are highly sensitive to the stereochemistry of the molecule.[15]
-
1H NMR: The coupling constants between vicinal protons (protons on adjacent carbons) are particularly informative. In cyclic systems, the magnitude of the coupling constant is dependent on the dihedral angle between the protons. Generally, the coupling constant between two axial protons (3Jax-ax) is larger than that between an axial and an equatorial proton (3Jax-eq) or two equatorial protons (3Jeq-eq). In the trans isomer, the protons attached to the carbons bearing the amino and hydroxyl groups can adopt a pseudo-axial orientation, leading to a larger coupling constant compared to the cis isomer where one is pseudo-axial and the other is pseudo-equatorial. For alkenes, it is well-established that the coupling constant for trans protons is larger (11-18 Hz) than for cis protons (6-14 Hz).[16] This principle can be extended to cyclic systems.
-
13C NMR: The chemical shifts of the carbon atoms in the cyclopentane ring will also differ between the cis and trans isomers due to steric effects and changes in electron density.
-
2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the most definitive method for assigning stereochemistry.[17] This technique detects through-space interactions between protons that are close to each other. In the cis isomer, a cross-peak will be observed between the protons on the carbons bearing the amino and hydroxyl groups, as they are on the same face of the ring. This cross-peak will be absent in the trans isomer.[17]
Caption: Workflow for NMR-based stereochemical assignment.
3.2 Infrared (IR) Spectroscopy
IR spectroscopy can provide supporting evidence for differentiating the isomers. The presence of intramolecular hydrogen bonding in the cis isomer can be observed by a characteristic shift in the O-H and N-H stretching frequencies. In a dilute solution of the cis isomer, a sharp O-H stretching band corresponding to the intramolecularly hydrogen-bonded hydroxyl group will be present, typically at a lower frequency than the free O-H stretch observed in the trans isomer under the same conditions.[7] The fingerprint region (below 1500 cm-1) will also show distinct patterns for each isomer due to differences in their overall molecular symmetry.[17]
| Spectroscopic Feature | cis-Isomer | trans-Isomer |
| 1H NMR Coupling (3JH-C-C-H) | Smaller | Larger |
| NOESY | Cross-peak between H-C(O) and H-C(N) | No cross-peak |
| IR (O-H Stretch, dilute soln.) | Broader, lower frequency band due to H-bonding | Sharper, higher frequency "free" OH band |
3.3 Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Weigh 5-10 mg of the 2-aminocyclopentanol hydrochloride sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6). The choice of solvent is critical for solubility and to avoid exchange of the labile -OH and -NH3+ protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Acquire a 13C NMR spectrum (e.g., with proton decoupling).
-
Acquire a 2D NOESY spectrum. Key parameters to consider are the mixing time (typically 500-800 ms) and the number of scans to achieve adequate signal-to-noise.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Integrate the signals in the 1H spectrum to confirm proton counts.
-
Measure the coupling constants for the protons on the carbons bearing the hydroxyl and amino groups.
-
Analyze the NOESY spectrum for the presence or absence of the key cross-peak to definitively assign the cis or trans stereochemistry.
-
Implications in Drug Design and Development
The distinct stereochemistry of cis- and trans-2-aminocyclopentanol has significant implications for their use as chiral synthons in drug development.[6] The fixed spatial orientation of the amino and hydroxyl groups can dictate how a molecule containing this scaffold will interact with its biological target, such as an enzyme active site or a receptor binding pocket.
For instance, the trans isomer might be an ideal building block for a molecule that needs to span a larger distance within a binding site, while the cis isomer could be used to create a more compact ligand that chelates a metal ion. The cholinesterase inhibitory potential of the cis-form of 2-aminocyclopentanol hydrochloride is reported to be twofold higher than that of its trans-form, highlighting the biological significance of their stereochemical differences.[10]
Conclusion
The differentiation of cis- and this compound is a critical task for researchers in medicinal chemistry and drug development. While their physical properties offer initial clues, a comprehensive spectroscopic analysis, particularly using 1D and 2D NMR techniques, is essential for unambiguous stereochemical assignment. Understanding the structural, synthetic, and analytical differences between these isomers is fundamental to harnessing their potential as valuable chiral building blocks for the creation of novel and effective therapeutics.
References
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TutorChase. What role does stereoisomerism play in drug development?. Available from: [Link]
-
Ganesan, A. (2014). A review of drug isomerism and its significance. Journal of Clinical and Diagnostic Research, 8(1), 1-5. Available from: [Link]
-
ResearchGate. (PDF) Pharmacological Significance of Stereoisomerism. Available from: [Link]
-
Slideshare. Pharmaceutical importance of stereochemistry. Available from: [Link]
-
Canadian Medical Association Journal. Stereochemistry in Drug Action. Available from: [Link]
-
ACS Publications. A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry. Available from: [Link]
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ChemBK. (1S,2R)-2-aminocyclopentanol hydrochloride. Available from: [Link]
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PubChem. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride. Available from: [Link]
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Chongqing Chemdad Co., Ltd. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride. Available from: [Link]
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Scribd. Synthesis of cis-2-Aminocyclopropanol. Available from: [Link]
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GeeksforGeeks. Difference Between Cis and Trans Isomers. Available from: [Link]
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ResearchGate. How to distinguish between cis and trans geometrical isomers of Dichlorobis(ethylenediamine)cobalt(III) Chloride using IR?. Available from: [Link]
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-
YouTube. Cis and Trans Isomers. Available from: [Link]
-
Canadian Journal of Chemistry. Photoelectron studies on intramolecularly hydrogen-bonded systems. The photoelectron spectra of cis- and trans-2-aminocyclopentanol, and cis- and trans-2-(N,N-dimethylamino)cyclopentanol. Available from: [Link]
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Chemistry Steps. Cis and Trans Isomers. Available from: [Link]
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Quora. How to use infrared spectroscopy to distinguish between cis and trans isomers. Available from: [Link]
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- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaceutical importance of stereochemistry | PPTX [slideshare.net]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans-(1S,2S)-2-Aminocyclopentanol hydrochloride [myskinrecipes.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Difference Between Cis and Trans Isomers - GeeksforGeeks [geeksforgeeks.org]
- 9. echemi.com [echemi.com]
- 10. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride | 31775-67-4 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 13. scribd.com [scribd.com]
- 14. CN114315609A - Process for preparing cis-2-aminocyclohexanol - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
trans-2-Aminocyclopentanol hydrochloride commercial suppliers and purity
Commercial Sourcing, Quality Validation, and Handling Protocols
Executive Summary
trans-2-Aminocyclopentanol hydrochloride is a critical chiral building block in the synthesis of cyclopentane-fused heterocycles, peptidomimetics, and glycosidase inhibitors. While commercially available, the compound presents specific procurement challenges regarding stereochemical fidelity (enantiomeric vs. diastereomeric purity) and salt stoichiometry. This guide provides a technical framework for sourcing, validating, and handling this reagent to ensure reproducibility in drug development workflows.
Part 1: Chemical Identity & Stereochemical Criticality
The commercial marketplace often conflates the racemate with specific enantiomers. A precise understanding of the CAS registry numbers is the first line of defense against sourcing errors.
1.1 Stereochemical Landscape
The "trans" designation refers to the relative configuration of the amino and hydroxyl groups. However, the trans-isomer exists as a pair of enantiomers.
-
Thermodynamic Control: The trans-isomer is generally the thermodynamic product of epoxide ring-opening reactions (e.g., cyclopentene oxide + ammonia).
-
Impurity Profile: Common impurities include the cis-isomer (resulting from non-stereospecific synthetic routes) and dialkylated byproducts.
1.2 Registry Data for Procurement
| Chemical Entity | Configuration | CAS Number | Typical Purity |
| (1S,2S)-Enantiomer | trans | 68327-04-8 | ≥98% |
| (1R,2R)-Enantiomer | trans | 68327-11-7 | 97% - 99% |
| Racemate | trans-(±) | 5456-63-3 (Generic) | 95% - 97% |
Critical Note: Always verify the Certificate of Analysis (CoA) for optical rotation data. A CAS number alone is insufficient guarantee of enantiomeric excess (ee) from non-major vendors.
Part 2: Sourcing Strategy & Vendor Landscape
Sourcing this compound requires a bifurcated strategy based on development stage. High-purity catalog vendors are necessary for discovery, while bulk chemical suppliers require rigorous internal validation.
2.1 Vendor Tiering
-
Tier 1 (Catalog/Reference): Sigma-Aldrich (Merck), TCI, Santa Cruz Biotechnology (SCBT).
-
Pros: Reliable ee%, standardized packaging.
-
Cons: High cost per gram (
200/25g).
-
-
Tier 2 (Bulk/Aggregators): ChemicalBook listed suppliers (e.g., Career Henan, Fluorochem).
-
Pros: Low cost (
5/g). -
Cons: High risk of variable salt stoichiometry (HCl content) and lower ee%.
-
2.2 Sourcing Decision Matrix
Figure 1: Decision matrix for sourcing trans-2-aminocyclopentanol HCl based on scale and risk tolerance.
Part 3: Quality Control & Analytical Validation
This section details the "Self-Validating System." Because trans-2-aminocyclopentanol lacks a strong UV chromophore, standard HPLC is ineffective without modification.
3.1 The "Invisible" Challenge
The molecule is aliphatic. Direct injection into a UV-Vis detector (254 nm) will yield a flat baseline.
-
Solution: Derivatization with benzoyl chloride or Mosher's acid chloride to introduce a chromophore and (optionally) create diastereomers for separation.
3.2 Protocol: Derivatization for HPLC Analysis
Objective: Transform the amino alcohol into a UV-active amide for precise enantiomeric excess determination.
-
Preparation: Dissolve 10 mg of trans-2-aminocyclopentanol HCl in 1 mL DCM.
-
Basification: Add 3 eq. Triethylamine (TEA) to liberate the free amine.
-
Acylation: Add 1.2 eq. Benzoyl Chloride at 0°C. Stir for 30 mins.
-
Quench: Add sat. NaHCO3. Extract with EtOAc.
-
Analysis: Inject the organic layer onto a Chiralpak AD-H or OD-H column.
-
Detection: UV @ 254 nm.
-
Mobile Phase: Hexane/IPA (90:10).
-
3.3 Analytical Workflow Diagram
Figure 2: Comprehensive analytical workflow ensuring chemical, salt, and optical purity.
3.4 Data Interpretation (NMR)
-
Diastereomeric Check: In trans-isomers, the methine protons (
and ) typically exhibit multiplet patterns distinct from the cis-isomer due to the Karplus relationship (dihedral angle differences). -
Solvent: Use
for the HCl salt. If using , the free base must be liberated first.
Part 4: Handling, Stability, & Storage
4.1 Hygroscopicity
The hydrochloride salt is significantly more stable than the free base (which is prone to oxidation and carbonate formation upon air exposure). However, the HCl salt is hygroscopic.
-
Storage: Store under argon at 2–8°C.
-
Handling: Weigh quickly in a low-humidity environment. For precise stoichiometry in reactions, dry the salt in a vacuum desiccator (
) for 4 hours prior to use.
4.2 Solubility Profile
-
Soluble: Water, Methanol, Ethanol.
-
Sparingly Soluble: DCM, Chloroform (unless TEA is added).
-
Insoluble: Hexanes, Ether.
References
-
Sigma-Aldrich. (1R,2R)-trans-2-Aminocyclopentanol hydrochloride Product Specification. Retrieved from
-
Santa Cruz Biotechnology. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride Data Sheet. Retrieved from
-
ChemicalBook. this compound General Properties and Suppliers. Retrieved from
-
Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry. Retrieved from
-
BenchChem. HPLC Methods for Separating Aminocyclopentanol Stereoisomers. Retrieved from
trans-2-Aminocyclopentanol: A Versatile Scaffold for Conformational Control in Medicinal Chemistry
The following technical guide details the applications, synthesis, and medicinal chemistry logic of trans-2-aminocyclopentanol.
Executive Summary
In the landscape of privileged structures, trans-2-aminocyclopentanol occupies a critical niche as a conformationally restricted analogue of 2-aminoethanol and a carbocyclic mimetic of amino acids. Unlike its acyclic counterparts, the cyclopentane core locks the vicinal amino and hydroxyl groups into a defined spatial orientation, reducing the entropic penalty of binding to biological targets.
This guide analyzes the technical utility of this scaffold, focusing on its role in GPCR ligand design , transition-state mimicry in protease inhibitors , and asymmetric synthesis . It provides validated protocols for its synthesis and resolution, ensuring high enantiomeric excess (ee) for pharmaceutical applications.
Structural Paradigm & Pharmacophore Logic
Conformational Restriction
The primary value of trans-2-aminocyclopentanol lies in its ability to restrict the conformational space of the ethylenediamine or aminoethanol pharmacophore.
-
Acyclic vs. Cyclic: In acyclic 2-aminoethanol, rotation around the C-C bond allows for multiple gauche and anti conformers. In trans-2-aminocyclopentanol, the 1,2-substituents are locked in a trans relationship.
-
Ring Pucker: The cyclopentane ring is not planar but exists in an "envelope" or "twist" conformation. This puckering orients the amino and hydroxyl vectors, often favoring a pseudo-diequatorial orientation that is ideal for bidentate chelation or simultaneous hydrogen bonding to receptor subsites.
Bioisosterism
-
Proline Mimicry: The scaffold serves as a ring-expanded or modified mimic of proline, particularly when incorporated into peptides to induce specific
-turn geometries. -
Transition State Mimicry: The vicinal amino-alcohol motif mimics the tetrahedral intermediate formed during peptide bond hydrolysis, making it a potent scaffold for aspartyl protease inhibitors (e.g., HIV protease, renin).
Synthetic Accessibility & Protocols
High-purity enantiomers are essential for medicinal chemistry. Two primary routes are dominant: Epoxide Opening (chemical) and Chemoenzymatic Resolution (biocatalytic).
Protocol A: Chemoenzymatic Kinetic Resolution (Green Route)
This method utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate one enantiomer of the racemic alcohol or hydrolyze a racemic ester.
Mechanism: CAL-B shows high enantioselectivity for the (
Experimental Workflow:
-
Substrate Preparation: Start with racemic trans-2-aminocyclopentanol (often protected as the N-Boc derivative to prevent amine interference).
-
Enzymatic Reaction:
-
Dissolve rac-N-Boc-2-aminocyclopentanol (10 mmol) in dry diisopropyl ether (DIPE) or MTBE (50 mL).
-
Add Vinyl Acetate (20 mmol) as the irreversible acyl donor.
-
Add Immobilized CAL-B (Novozym 435, 100 mg).
-
Incubate at 30°C with orbital shaking (200 rpm).
-
-
Monitoring: Monitor conversion via chiral HPLC or GC. The reaction typically stops at 50% conversion.
-
Work-up:
-
Filter off the enzyme (recyclable).
-
Concentrate the filtrate.
-
Separate the (1S,2R)-Alcohol (unreacted) from the (1R,2S)-Acetate (product) via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
-
Hydrolysis (Optional): The acetate can be hydrolyzed (K₂CO₃, MeOH) to yield the antipodal alcohol.
Protocol B: Epoxide Opening (Chemical Route)
This route constructs the trans-geometry via SN2 attack on cyclopentene oxide.
Experimental Workflow:
-
Ring Opening:
-
Dissolve cyclopentene oxide (1.0 eq) in aqueous ammonia (excess, 30%) or use sodium azide (NaN₃) in aqueous dioxane/ethanol with NH₄Cl.
-
Heat to reflux (for NH₃) or 80°C (for NaN₃).
-
Note: Azide opening yields trans-2-azidocyclopentanol.
-
-
Reduction (if Azide used):
-
Hydrogenation: Pd/C (10%), H₂ (1 atm), MeOH, RT, 4-12 h.
-
Result: Pure trans-2-aminocyclopentanol.[1]
-
Visualization of Synthetic Logic
The following diagram illustrates the kinetic resolution pathway, a critical process for generating the chiral building blocks required for drug synthesis.
Figure 1: Chemoenzymatic kinetic resolution workflow using CAL-B to separate enantiomers of trans-2-aminocyclopentanol.
Medicinal Chemistry Applications
Neurological Transporter Ligands (Vesamicol Analogues)
Vesamicol is a classic tool compound that inhibits the Vesicular Acetylcholine Transporter (VAChT). The trans-2-aminocyclohexanol core of vesamicol is essential for binding.
-
Application: Researchers have synthesized cyclopentane analogues to probe the steric tolerance of the VAChT binding site.
-
SAR Insight: The trans-relationship is non-negotiable. The nitrogen atom (protonated at physiological pH) and the hydroxyl group form a specific pharmacophore that bridges two binding subsites. The cyclopentane ring tightens this distance compared to the cyclohexane ring, altering selectivity between VAChT and Sigma receptors.
Glycosidase Inhibitors (Aminocyclopentitols)
Polyhydroxylated trans-2-aminocyclopentanes (aminocyclopentitols) act as potent inhibitors of glycosidases (e.g.,
-
Mechanism: The protonated amine mimics the positive charge of the oxocarbenium ion transition state of glycoside hydrolysis.
-
Data Summary:
| Compound Class | Target Enzyme | Ki / IC50 | Mechanism |
| Aminocyclopentitol (Triol) | 3.4 | Transition State Mimic | |
| Aminocyclopentitol (Triol) | 0.18 | Transition State Mimic | |
| trans-2-Aminocyclopentanol | General Glycosidases | >100 | Weak (Needs OH groups) |
Note: The simple amino-alcohol is a weak inhibitor but serves as the scaffold for the potent polyhydroxylated versions.
Peptidomimetics & Protease Inhibition
The scaffold is used to replace the P1-P1' scissile bond in peptide substrates.
-
HIV Protease: Cyclic amino alcohols have been incorporated into peptide backbones to create hydrolytically stable isosteres. The hydroxyl group coordinates with the catalytic aspartic acid residues (Asp25/Asp25') in the HIV protease active site, while the cyclopentane ring positions the flanking hydrophobic groups (P1/P1') into the S1/S1' pockets.
-
Peramivir Connection: While Peramivir is a highly functionalized cyclopentane, its design evolution stems from the fundamental understanding of cyclopentane-based transition state mimics. It orients a guanidino group (amine mimic) and a carboxylate to bind the influenza neuraminidase active site with high affinity.
Asymmetric Synthesis Applications (Chiral Auxiliary)
Beyond being a drug scaffold, trans-2-aminocyclopentanol is a "privileged chiral auxiliary" in organic synthesis.
-
Diethylzinc Addition: The N,N-dialkyl derivatives of trans-2-aminocyclopentanol act as chiral ligands for the enantioselective addition of diethylzinc to aldehydes.
-
Boronate Esters: The diol or amino-alcohol motif forms rigid cyclic boronates, directing the stereochemistry of allylboration reactions.
Why it works: The rigidity of the 5-membered ring transmits chiral information more effectively than flexible acyclic ligands, often resulting in higher ee values in the final product.
References
-
Chemoenzymatic Preparation: Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands. Biotechnol J. 2006. Link
-
Vesamicol Analogues: Synthesis, in vitro acetylcholine-storage-blocking activities, and biological properties of derivatives and analogues of trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol).[2] J Med Chem. 1990. Link
-
Glycosidase Inhibition: Synthesis and evaluation of aminocyclopentitol inhibitors of beta-glucosidases. Org Lett. 2000.[3] Link
-
Peramivir Structure & Design: Conformational analysis of peramivir reveals critical differences between free and enzyme-bound states.[4] Chem Sci. 2014.[5] Link
-
General Synthesis: A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. J Org Chem. 1985. Link
Sources
- 1. trans-2-Amino-cyclopentanol 96% | CAS: 59260-76-3 | AChemBlock [achemblock.com]
- 2. Synthesis, in vitro acetylcholine-storage-blocking activities, and biological properties of derivatives and analogues of trans-2-(4-phenylpiperidino)cyclohexanol (vesamicol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of aminocyclopentitol inhibitors of beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Conformational analysis of peramivir reveals critical differences between free and enzyme-bound states - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00168K [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Reductive Amination Using trans-2-Aminocyclopentanol Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of trans-2-aminocyclopentanol hydrochloride in reductive amination reactions. Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines, which are prevalent in countless biologically active molecules.[1] This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, practical considerations, and proven protocols for leveraging the unique stereochemical properties of trans-2-aminocyclopentanol. As a chiral building block, this aminocyclopentanol derivative offers a valuable tool for asymmetric synthesis, a critical aspect of pharmaceutical development. The protocols herein are designed to be robust and self-validating, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Importance of Reductive Amination
Reductive amination, or reductive alkylation, stands as one of the most efficient and widely utilized methods for the synthesis of amines.[1][2] The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound (aldehyde or ketone) and an amine, which is then reduced in situ to the corresponding amine.[2][3][4] This one-pot approach is highly favored in both academic and industrial settings due to its operational simplicity and high yields.[2][5]
The choice of the amine component is critical, especially in the context of drug discovery and development, where stereochemistry often dictates biological activity. trans-2-Aminocyclopentanol is a chiral amine that serves as a valuable building block in asymmetric synthesis.[6] Its rigid cyclopentane backbone and defined stereochemistry make it an excellent starting material for creating complex chiral molecules. The hydrochloride salt form enhances stability and ease of handling.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The reductive amination process can be dissected into two key stages:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone.[4] This is followed by a series of proton transfers and the elimination of a water molecule to form an imine. Under the typically slightly acidic conditions required for this step, the imine can be protonated to form a more electrophilic iminium ion.[3][4]
-
Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[3][5]
The choice of reducing agent is crucial. Mild reducing agents are preferred as they selectively reduce the iminium ion over the starting carbonyl compound.[7][8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally mild, selective, and broadly applicable reagent for this transformation.[7][9] Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) minimizes the undesired reduction of the starting aldehyde or ketone.[5][7]
The use of trans-2-aminocyclopentanol as its hydrochloride salt necessitates the addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to liberate the free amine in situ, allowing it to participate in the reaction.[10]
Visualizing the Workflow
The following diagram illustrates the general workflow for the reductive amination of a ketone with this compound.
Caption: General workflow for reductive amination.
Experimental Protocol: Synthesis of a Representative N-Substituted trans-2-Aminocyclopentanol Derivative
This protocol details the reductive amination of cyclopentanone with this compound using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Cyclopentanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen line (optional)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the amine salt in anhydrous dichloromethane (DCM).
-
Add cyclopentanone (1.0-1.2 eq) to the solution.
-
Add triethylamine (1.1 eq) dropwise to the stirring solution. Stir for 10-15 minutes at room temperature to ensure the complete formation of the free amine.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.3-1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted trans-2-aminocyclopentanol derivative.
Key Reaction Parameters and Considerations
The success of a reductive amination reaction hinges on several key parameters. The following table summarizes these for the protocol described above.
| Parameter | Recommended Range/Value | Rationale & Expert Insights |
| Stoichiometry (Amine:Carbonyl) | 1:1 to 1:1.2 | A slight excess of the carbonyl compound can help drive the imine formation to completion. |
| Reducing Agent Stoichiometry | 1.3 - 1.6 equivalents | An excess of the reducing agent is necessary to ensure complete reduction of the intermediate imine/iminium ion. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | These aprotic solvents are compatible with sodium triacetoxyborohydride and effectively solubilize the reactants.[9][11] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. For less reactive substrates, gentle heating may be required. |
| pH/Base | 1.1 eq of TEA or DIPEA | Crucial for neutralizing the hydrochloride salt and liberating the free amine. The reaction generally proceeds well under slightly acidic to neutral conditions which favor imine formation. |
| Reaction Time | 2 - 24 hours | Highly dependent on the reactivity of the specific carbonyl and amine substrates. Monitoring is key. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Incomplete liberation of the free amine.- Insufficient amount of reducing agent.- Low reactivity of substrates. | - Ensure stoichiometric amount of base is added.- Increase the equivalents of the reducing agent.- Increase reaction time or gently heat the reaction mixture. |
| Formation of Alcohol Byproduct | Reduction of the starting carbonyl compound. | This is less common with NaBH(OAc)₃ but can occur. Ensure the reducing agent is added after the amine and carbonyl have had time to interact. |
| Complex Product Mixture | Potential side reactions or degradation. | Ensure the use of high-purity, anhydrous solvents and reagents. Run the reaction under an inert atmosphere if substrates are sensitive. |
Conclusion
Reductive amination using this compound is a powerful and reliable method for the synthesis of chiral N-substituted compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a diverse range of valuable molecules for applications in drug discovery and materials science. The use of sodium triacetoxyborohydride as the reducing agent offers a mild and selective approach, enhancing the overall utility of this important transformation.
References
-
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
- Grogan, G. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
-
Royal Society of Chemistry. (n.d.). Asymmetric catalysis with chiral primary amine-based organocatalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chem 115: Reductive Amination. Harvard University. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Shin, J. S., & Kim, B. G. (2001). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 72(6), 624-630.
-
ResearchGate. (n.d.). The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. Retrieved from [Link]
- Google Patents. (n.d.). Asymmetric reductive amination of ketones.
- Xie, J. H., Liu, S., & Zhou, Q. L. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2038–2041.
-
Wang, C., & Xiao, J. (2013). Asymmetric Reductive Amination. University of Liverpool. Retrieved from [Link]
-
ChemRxiv. (n.d.). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. Retrieved from [Link]
-
PubChem. (n.d.). (1S,2S)-2-aminocyclopentan-1-ol hydrochloride. Retrieved from [Link]
- de la Fuente, M., et al. (2011). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 76(15), 6296-6307.
- Kim, S., et al. (2025, October 7). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
-
Reddit. (2023, June 22). Hydrochloride salt of amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive aminations of ketones with aniline. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]
-
MDPI. (2025, February 20). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Retrieved from [Link]
-
Nature. (2025, February 3). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Retrieved from [Link]
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
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- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of trans-2-Aminocyclopentanol During Thermal Processing
Welcome to the technical support center for handling chiral amino alcohols. This guide is designed for researchers, chemists, and drug development professionals who work with stereochemically sensitive intermediates like trans-2-Aminocyclopentanol. Maintaining enantiomeric purity during synthetic steps that require heating is critical for the efficacy and safety of the final active pharmaceutical ingredient. This document provides in-depth explanations, troubleshooting advice, and validated protocols to prevent racemization during thermal processing.
Understanding the Problem: The Mechanism of Racemization
Before we can prevent racemization, we must understand how it occurs. Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity.[1] For trans-2-Aminocyclopentanol, the chiral center susceptible to inversion is the carbon atom bonded to the amino group (C1).
During heating, particularly in the presence of a base or even under neutral conditions in certain solvents, the proton on this chiral carbon becomes labile. A base can abstract this proton, leading to the formation of a planar, achiral imine intermediate through a reversible process.[2][3] Once this planar intermediate is formed, the stereochemical information is lost. Subsequent reprotonation can occur from either face of the imine with equal probability, yielding a 1:1 mixture of the original (R) and the inverted (S) enantiomers.
Caption: Base-catalyzed racemization pathway of a chiral amine via a planar imine intermediate.
Frequently Asked Questions (FAQs)
Q1: My trans-2-Aminocyclopentanol is losing its enantiomeric purity after heating. What is happening? A: You are observing thermal racemization. As detailed in the mechanism above, heat provides the energy to overcome the activation barrier for the removal of the proton at the chiral center (C1). This leads to the formation of a planar, achiral imine, which upon reprotonation, gives a mixture of both enantiomers. This process can be accelerated by basic conditions or certain polar aprotic solvents.[4][5]
Q2: What is the most reliable and broadly applicable strategy to prevent racemization during a heating step? A: The most robust strategy is to temporarily protect the amino group. By converting the amine into a carbamate (e.g., Boc, Cbz) or another suitable derivative, you change its electronic properties.[6] A protected nitrogen is no longer basic or nucleophilic and, most importantly, it cannot facilitate the formation of the imine intermediate required for racemization. The protecting group is then removed in a subsequent step under conditions that do not compromise the stereocenter.[7][8]
Q3: How does the pH of my reaction mixture affect the stability of the stereocenter? A: The pH is a critical factor.
-
Alkaline Conditions (pH > 8): Highly detrimental. The presence of a base (even weak ones like triethylamine or potassium carbonate) will actively promote proton abstraction and accelerate racemization.[4][9]
-
Neutral Conditions (pH ≈ 7): Racemization can still occur, especially at elevated temperatures, though typically at a slower rate than under basic conditions.[2]
-
Acidic Conditions (pH < 6): Generally, acidic conditions are protective against this specific racemization mechanism. The amine is protonated to form an ammonium salt (-NH3+). In this state, the nitrogen's lone pair is unavailable, and the formation of an imine is inhibited. However, you must ensure that your molecule is stable to prolonged heating under acidic conditions, as other degradation pathways could be initiated.[10]
Q4: Can solvent selection help minimize racemization? A: Yes, the solvent plays a significant role. Polar aprotic solvents like DMF and DMSO have been shown to accelerate racemization of amino acids under alkaline conditions.[4] In contrast, water has been observed to suppress racemization compared to organic solvents.[4] If the free amine must be heated, consider using less polar solvents or protic solvents, provided they are compatible with your desired reaction. However, solvent choice is a secondary control measure compared to the more definitive strategy of N-protection.
Troubleshooting Guide: Loss of Enantiomeric Excess (e.e.)
If you have detected a drop in the enantiomeric excess of your material after a thermal step, use this guide to diagnose and solve the issue.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Significant loss of e.e. (>5%) after heating. | Direct heating of the unprotected amine. | The free amine is inherently susceptible to racemization. Solution: Protect the amine functionality prior to the heating step. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under many reaction conditions and its ease of application and removal. See Protocol 1 for a detailed procedure. |
| Moderate loss of e.e. (1-5%) in a reaction. | Presence of unintentional basic species or use of a basic reagent. | Even seemingly neutral reactions can have basic impurities or generate basic byproducts that catalyze racemization. Solution: If protection is not feasible, ensure the reaction medium is buffered or maintained at a slightly acidic pH. If a base is required for the reaction, use the weakest possible base at the lowest effective concentration and temperature. |
| Racemization observed even with a protected amine. | Inappropriate protecting group or harsh deprotection conditions. | The protecting group may not be stable to the reaction conditions, or it may have been cleaved inadvertently, exposing the free amine to the heat. Solution: Consult a protecting group stability chart (see Table 1 ) to select a more robust group. Ensure that deprotection occurs as a separate, final step under mild conditions. |
| Inconsistent or unexpected racemization. | Catalytic impurities in the reaction vessel or reagents. | Traces of metal hydroxides or other basic residues on glassware can be sufficient to catalyze racemization at elevated temperatures.[5] Solution: Ensure all glassware is scrupulously cleaned, potentially with an acid wash (e.g., 1M HCl) followed by a thorough rinse with deionized water and drying. Use high-purity reagents and solvents. |
Validated Protocols & Workflows
Workflow: The Protective Group Strategy
This workflow is the industry-standard approach for preserving chirality in molecules like trans-2-Aminocyclopentanol during harsh reaction conditions.
Caption: A robust workflow for preserving stereochemical integrity using N-protection.
Protocol 1: N-Protection of trans-2-Aminocyclopentanol with Boc Anhydride
This protocol describes the formation of the tert-butyloxycarbonyl (Boc) protected amine. The resulting carbamate is highly stable to heat and a wide range of non-acidic reagents.[6][11]
-
Reagents & Equipment:
-
trans-2-Aminocyclopentanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A weak base, e.g., Triethylamine (TEA) (1.2 eq) or saturated aqueous NaHCO₃
-
Magnetic stirrer, round-bottom flask, separatory funnel
-
-
Procedure:
-
Dissolve trans-2-Aminocyclopentanol in DCM (approx. 0.2 M concentration).
-
Add the weak base (e.g., TEA) to the solution and stir. The base acts as a scavenger for the acid produced.
-
Dissolve Boc₂O in a small amount of DCM and add it dropwise to the stirring solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purify by flash chromatography if necessary.
-
Protocol 2: Deprotection of N-Boc-trans-2-Aminocyclopentanol
This protocol removes the Boc group after the thermal step, regenerating the free amine with its stereochemistry intact.
-
Reagents & Equipment:
-
N-Boc-trans-2-Aminocyclopentanol (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask
-
-
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in Dioxane (3-5 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
Workup: Dissolve the residue in a small amount of water and basify carefully with 1M NaOH or saturated NaHCO₃ to pH > 10.
-
Extract the free amine into an organic solvent like DCM or Ethyl Acetate (3x).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the deprotected trans-2-Aminocyclopentanol.
-
Data & Reference Tables
Table 1: Stability of Common Amine Protecting Groups
This table provides a general guide for selecting a protecting group based on your reaction conditions.
| Protecting Group | Abbreviation | Stable to... | Cleaved by... |
| tert-Butoxycarbonyl | Boc | Base, Hydrogenation, Nucleophiles | Strong Acid (TFA, HCl) |
| Benzyloxycarbonyl | Cbz or Z | Acid, Base (mild) | Catalytic Hydrogenation (H₂/Pd), Strong Acid |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acid, Hydrogenation | Base (e.g., Piperidine) |
| Acetamide | Ac | Acid, Hydrogenation | Strong Acid or Base with heating |
| Trifluoroacetamide | TFA | Strong Acid, Hydrogenation | Mild Base, Nucleophiles |
Source: Adapted from general organic chemistry principles and literature.[6][7]
Table 2: Qualitative Influence of Solvent on Racemization Rate (Unprotected Amine)
| Solvent Class | Examples | General Effect on Racemization Rate | Rationale |
| Polar Aprotic | DMSO, DMF | Can Accelerate | Stabilizes charged intermediates and facilitates proton transfer.[4][5] |
| Polar Protic | Water, Alcohols | Can Suppress (Water) or Accelerate (Alcohols) | Water can form strong hydrogen bonds, potentially hindering the mechanism. Alcohols can sometimes participate in imine formation/reduction cycles.[4][12] |
| Ethereal | THF, Dioxane | Moderate | Generally less influential than highly polar aprotic solvents. |
| Non-Polar | Toluene, Hexane | Generally Slowest | Poorly solvates the charged intermediates required for the mechanism. |
References
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Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications. [Link]
-
How can we protect an amino group leaving an alcohol group free? ResearchGate. [Link]
-
Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. [Link]
-
Amino Acid-Protecting Groups. SciSpace. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1 - RSC Publishing. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
- Racemisation of amines.
-
Racemization. Wikipedia. [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link]
-
Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands. PubMed. [Link]
-
Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
- Process for the racemization of an alpha-amino acid.
-
THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. [Link]
-
Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen. [Link]
-
Characterization of C3' Epimerization of the Thioheptose Core in the Biosynthesis of Albomycin δ 2 Catalyzed by the Radical S-Adenosylmethionine Enzyme AbmJ. PubMed. [Link]
- Racemization of optically active amino alcohols.
-
Effect of water pH on the stability of pesticides. Michigan State University Extension. [Link]
-
Thermal and chemical stability of cis-and trans isomers. ResearchGate. [Link]
-
Physicochemical Stability of Hospital Parenteral Nutrition Solutions: Effect of Changes in Composition and Storage Protocol. MDPI. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. SpringerLink. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Preparation, Thermal Behavior, and Conformational Stability of HMX/Cyclopentanone Cocrystallization. MDPI. [Link]
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. ResearchGate. [Link]
-
Thermal properties of [Co(en)2Cl2]Cl in solid state. Cis–trans isomerization of the [Co(en)2Cl2]+ complex ion in methanol. ResearchGate. [Link]
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Technical Support Center: Optimizing Reductive Alkylation of Aminocyclopentanols
Welcome to the technical support center for the synthesis and optimization of substituted aminocyclopentanol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize reductive alkylation (also known as reductive amination) to modify aminocyclopentanol scaffolds—a common core in many therapeutic agents. Here, we address common challenges and provide in-depth, field-tested solutions to help you achieve higher yields, better purity, and reproducible results.
Section 1: Foundational Principles & Core Mechanism
Before troubleshooting, a firm grasp of the reaction's mechanism is paramount. Reductive alkylation is a robust, two-stage, one-pot reaction that forms a new carbon-nitrogen bond.
-
Imine/Iminium Ion Formation: The amine nitrogen of the aminocyclopentanol attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine (for primary amines) or an iminium ion (for secondary amines). This step is reversible and often acid-catalyzed.
-
Reduction: A hydride-based reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine/iminium ion to furnish the final alkylated amine.
The key to a successful reaction is balancing the kinetics of these two stages. The reducing agent should be selective enough to reduce the iminium ion much faster than it reduces the starting carbonyl compound.
Mechanism of Reductive Alkylation
Caption: General workflow for one-pot reductive alkylation.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding reagent selection and reaction setup.
Q1: Which reducing agent is best for my aminocyclopentanol alkylation?
A1: The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it is a strong reducing agent that can also reduce the starting aldehyde or ketone, leading to alcohol byproducts.[1] For this reason, milder, more selective reagents are strongly preferred for one-pot reactions.[1]
| Reducing Agent | Common Solvents | Key Advantages & Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) | DCM, DCE, THF | Industry Standard. Mild and selective for iminium ions.[1][2] Tolerates mild acid, requires no strict pH control.[3] Efficient for a wide range of substrates.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH, EtOH | Effective and selective, but highly toxic due to potential generation of HCN gas, especially under acidic conditions.[4] Requires careful pH control (typically pH 4-5) for optimal performance.[5][6] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | Powerful, inexpensive reductant. Prone to reducing the starting carbonyl. Best used in a two-step process where the imine is pre-formed before adding the hydride.[1][6][7] |
For most applications involving aminocyclopentanols, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity, operational simplicity, and enhanced safety profile.[1][2]
Q2: What is the optimal pH for the reaction, and how do I control it?
A2: The pH is a delicate balance. Imine formation is favored under slightly acidic conditions (typically pH 4-6), which protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack.[5] However, if the pH is too low, the amine starting material will be fully protonated to its ammonium salt, rendering it non-nucleophilic and halting the reaction.[5]
For reactions using STAB, often a small amount of acetic acid (AcOH) is added, particularly when using less reactive ketone substrates.[1] The reaction generates its own acetic acid as it proceeds, which can help catalyze imine formation. For NaBH₃CN, buffering the reaction or careful addition of acid is more critical.
Q3: My aminocyclopentanol has existing stereocenters. Will this reaction affect them?
A3: Reductive alkylation is generally considered stereochemically safe for existing chiral centers on the amine or carbonyl component, provided they are not adjacent to the reacting centers or under conditions that would cause epimerization (e.g., harsh pH, high temperature).[8][9] The reaction creates a new stereocenter if a prochiral ketone or aldehyde is used. The stereochemical outcome at this new center can be influenced by the existing chirality of the aminocyclopentanol (substrate-controlled diastereoselectivity), but often results in a mixture of diastereomers.[10] Chiral catalysts or auxiliaries are typically required for high enantioselectivity.[11]
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common reductive alkylation issues.
Problem 1: My reaction shows very low conversion, and I recover mostly my starting amine.
-
Probable Cause A: Inefficient Iminium Ion Formation. This is the most common reason for failure. The equilibrium between the starting materials and the iminium ion may lie heavily towards the starting materials. This can be due to:
-
Sub-optimal pH: The medium may be too neutral or too basic for efficient dehydration to the iminium ion.[5]
-
Water Accumulation: The reaction produces water, which can push the equilibrium back towards the hemiaminal intermediate.
-
Steric Hindrance: A bulky ketone or a sterically encumbered aminocyclopentanol can slow down the initial nucleophilic attack.
-
-
Solutions:
-
Acid Catalysis: Add a catalytic amount (e.g., 0.5-1.0 equivalent) of acetic acid to the reaction mixture, especially if you are using a ketone. This facilitates the dehydration step.[1]
-
Water Removal: Add activated molecular sieves (3Å or 4Å) to the reaction flask to sequester the water produced, driving the equilibrium towards the iminium ion.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier for sterically hindered substrates.[12] Always monitor for potential side reactions when heating.
-
Problem 2: My LC-MS shows a significant amount of a byproduct with the mass of the alcohol corresponding to my starting aldehyde/ketone.
-
Probable Cause: Premature Carbonyl Reduction. The reducing agent is reacting with the starting carbonyl compound before it can form the iminium ion with the amine. This is common when using a powerful reductant like NaBH₄ in a one-pot setup.[1]
-
Solutions:
-
Switch to a Milder Reductant: This is the ideal solution. Replace NaBH₄ with NaBH(OAc)₃ (STAB), which is highly selective for the iminium ion over the carbonyl.[1][2]
-
Adopt a Two-Step, One-Pot Procedure: If you must use NaBH₄, modify the procedure. First, stir the aminocyclopentanol, the carbonyl compound, and a catalytic amount of acetic acid in a suitable solvent (like methanol) for 1-2 hours to allow for imine formation. Then, cool the reaction to 0 °C and add the NaBH₄ in portions.[7]
-
Problem 3: I am forming a di-alkylated or tri-alkylated byproduct.
-
Probable Cause: Over-alkylation. If your starting aminocyclopentanol is a primary amine, the secondary amine product can react again with the aldehyde/ketone to form a tertiary amine. This is a common issue and is often faster than the initial reaction.[6]
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine relative to the carbonyl compound (e.g., 1.2 to 1.5 equivalents of amine). This ensures the carbonyl is consumed before significant over-alkylation of the product can occur.
-
Slow Addition: For highly reactive aldehydes, consider slowly adding the aldehyde via syringe pump to a solution of the amine and reducing agent to maintain a low concentration of the electrophile throughout the reaction.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Reductive Alkylation using STAB
This protocol is a robust starting point for the alkylation of a secondary aminocyclopentanol with an aldehyde.
-
Materials:
-
(1R,2S)-2-aminocyclopentanol (1.0 equiv)
-
Aldehyde of choice (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, 0.5 equiv for less reactive carbonyls)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aminocyclopentanol and dissolve it in the anhydrous solvent (approx. 0.1 M concentration).
-
Add the aldehyde to the solution and stir for 20-30 minutes at room temperature. If using, add the acetic acid at this stage.
-
In a single portion, add the sodium triacetoxyborohydride (STAB) to the stirring solution. Note: The addition can be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-16 hours).
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
Bio, A., et al. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development. Available at: [Link]
-
Suttapitugsakul, S., et al. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. Retrieved from [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
J-STAGE. (n.d.). Studies on Leuckart-Wallach Reaction Paths. Retrieved from [Link]
-
Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]
-
LinkedIn. (2025, July 15). Alkyl Strategies for Optimizing Reaction Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the alkylation reaction. Reaction conditions were.... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of temperature and pH parameters. The optimal reaction.... Retrieved from [Link]
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
YouTube. (2022, July 7). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
LibreTexts. (n.d.). 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Retrieved from [Link]
-
PMC. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]
-
Encyclopedia.pub. (2021, October 8). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]
-
ChemRxiv. (n.d.). Stereocontrolled cyclization of inherently chiral medium-sized rings. Retrieved from [Link]
-
MDPI. (2022, August 11). Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Aminocyclopentanol Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of small molecules is paramount. Aminocyclopentanol and its derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as chiral building blocks for more complex therapeutic agents. Understanding their behavior under mass spectrometric analysis is crucial for their identification, characterization, and quality control. This guide provides an in-depth comparison of the anticipated electron ionization (EI) mass spectrometry fragmentation patterns of cis- and trans-aminocyclopentanol, grounded in fundamental principles and data from analogous chemical structures. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for interpreting the mass spectra of these and related cyclic amino alcohols.
Foundational Principles: Fragmentation of the Constituent Parts
The fragmentation of aminocyclopentanol is best understood by first considering the behavior of its core components: the cyclopentane ring, the hydroxyl group, and the amino group.
The Cyclopentane Ring: A Propensity for Ethene Loss
Under electron ionization, cyclic alkanes like cyclopentane tend to form a molecular ion that can undergo ring-opening to a linear radical cation. A predominant fragmentation pathway for the cyclopentane molecular ion is the loss of a neutral ethene molecule (C₂H₄), resulting in a fragment ion with a mass-to-charge ratio (m/z) of M-28.[1] This is a characteristic fragmentation that is also expected to be a feature in the spectra of substituted cyclopentanes.
Alcohols: Alpha-Cleavage and Dehydration
Alcohols typically exhibit two major fragmentation pathways in EI-MS.[2]
-
Alpha-cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. For a secondary alcohol like cyclopentanol, this would involve the loss of an alkyl radical from the ring.
-
Dehydration: The elimination of a water molecule (H₂O), a neutral loss of 18 Da, is a common fragmentation route, especially for cyclic alcohols.[3]
Amines: The Dominance of Alpha-Cleavage
The nitrogen atom in an amine strongly directs fragmentation. The most significant fragmentation pathway for aliphatic amines is alpha-cleavage, where a bond between the carbon atom bearing the amino group and an adjacent carbon is broken.[2] This results in the formation of a stable iminium cation. For a primary amine like cyclopentylamine, this would involve the loss of an alkyl radical from the ring, leading to a prominent ion.
The Interplay of Functional Groups in Aminocyclopentanol
In aminocyclopentanol, the presence of both a hydroxyl and an amino group on the cyclopentane ring leads to a more complex fragmentation pattern, where the two groups can influence each other's fragmentation pathways. The relative position of these groups (1,2-substitution in this case) and their stereochemistry (cis or trans) will be critical in determining the observed mass spectrum.
A key factor in the fragmentation of amino alcohols is the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups.[4] The strength and geometry of this hydrogen bond can differ between the cis and trans isomers, influencing their conformational preferences in the gas phase and, consequently, their fragmentation patterns upon ionization.[5]
Predicted Fragmentation Patterns: A Comparative Analysis of Cis- and Trans-Aminocyclopentanol
Molecular Ion and Initial Cleavages
The molecular formula for aminocyclopentanol is C₅H₁₁NO, giving it a nominal molecular weight of 101 Da. The molecular ion peak ([M]⁺˙ at m/z 101) is expected to be observed, although its intensity may be weak due to the facile fragmentation of the molecule.
The primary fragmentation is likely to be dominated by the amino group's strong directing effect, initiating an alpha-cleavage.[6]
Key Fragmentation Pathways
The major fragmentation pathways for both isomers are expected to involve:
-
Alpha-Cleavage initiated by the Amino Group: This is predicted to be a dominant fragmentation route. Cleavage of the C1-C5 or C1-C2 bond (adjacent to the carbon bearing the amino group) will lead to the formation of an iminium ion.
-
Loss of Water (H₂O): Dehydration is a common fragmentation for alcohols and is expected to be observed as an [M-18]⁺˙ peak at m/z 83.
-
Loss of Ammonia (NH₃): The elimination of ammonia, a neutral loss of 17 Da, can also occur, leading to a peak at m/z 84.
-
Ring Cleavage and Loss of Ethene: Following the characteristic fragmentation of the cyclopentane ring, a loss of ethene (28 Da) from various fragment ions is anticipated.
Stereochemical Influence: Differentiating Cis and Trans Isomers
The key to distinguishing between the cis and trans isomers lies in the relative abundance of certain fragment ions, which are influenced by the spatial proximity of the hydroxyl and amino groups.
-
Cis-Aminocyclopentanol: In the cis isomer, the amino and hydroxyl groups are on the same side of the cyclopentane ring. This proximity can facilitate specific fragmentation pathways:
-
Enhanced Loss of Water: The cis configuration may favor a concerted or facile loss of water involving a hydrogen atom from the amino group, potentially leading to a more abundant [M-18]⁺˙ ion at m/z 83 compared to the trans isomer. This is due to the ease of a six-membered ring transition state for water elimination.
-
Formation of a Cyclic Iminium Ion: The proximity of the two functional groups could also promote a rearrangement reaction following initial ionization, leading to the formation of a stable cyclic iminium ion with the loss of a radical.
-
-
Trans-Aminocyclopentanol: In the trans isomer, the amino and hydroxyl groups are on opposite sides of the ring. This greater distance will likely hinder interactions between the two groups during fragmentation.
-
Dominant Alpha-Cleavage at the Amino Group: With less influence from the hydroxyl group, the fragmentation is expected to be more characteristic of a simple cyclic amine, with a very prominent ion resulting from alpha-cleavage.
-
Less Pronounced Water Loss: The loss of water is still possible but may be less favorable compared to the cis isomer, resulting in a lower relative abundance of the [M-18]⁺˙ ion at m/z 83.
-
Tabulated Comparison of Predicted Fragmentation
| m/z | Proposed Fragment Ion | Plausible Origin | Expected Relative Abundance (Cis vs. Trans) |
| 101 | [C₅H₁₁NO]⁺˙ | Molecular Ion | Likely weak for both isomers |
| 84 | [C₅H₈O]⁺˙ | [M - NH₃]⁺˙ | May be more prominent in the trans isomer |
| 83 | [C₅H₉N]⁺˙ | [M - H₂O]⁺˙ | Expected to be more abundant in the cis isomer |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage (loss of CH₂OH) | Potentially more significant for the trans isomer |
| 56 | [C₃H₆N]⁺ | Alpha-cleavage from the amino group with subsequent ring fragmentation | Likely a significant peak for both isomers, potentially the base peak |
| 43 | [C₂H₅N]⁺ | Further fragmentation of larger ions | Common fragment in amine-containing compounds |
Visualizing the Fragmentation Pathways
The following diagrams illustrate the proposed major fragmentation pathways for cis- and trans-aminocyclopentanol.
Caption: Predicted EI fragmentation of cis-aminocyclopentanol.
Caption: Predicted EI fragmentation of trans-aminocyclopentanol.
Experimental Protocol for GC-MS Analysis
To validate these predictions, the following is a standard protocol for the analysis of aminocyclopentanol isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
6.1. Instrumentation
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary GC column suitable for the analysis of polar compounds (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column).
6.2. Sample Preparation
-
Prepare a stock solution of the aminocyclopentanol isomer at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or dichloromethane).
-
Perform serial dilutions to obtain a working standard solution of approximately 10 µg/mL.
-
(Optional but recommended) For improved chromatography of these polar compounds, derivatization can be performed. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the active hydrogens on the hydroxyl and amino groups to trimethylsilyl ethers.
6.3. GC-MS Parameters
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Final hold: 5 minutes at 220 °C.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 200
-
Scan Rate: 2 scans/second
-
6.4. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention times of the isomers.
-
Extract the mass spectrum for each chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the relative abundances of key fragment ions between the two isomers to identify stereochemical differences in fragmentation.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The mass spectral fragmentation of aminocyclopentanol isomers is a nuanced process governed by the interplay of the cyclopentane ring and its amino and hydroxyl substituents. While alpha-cleavage directed by the amino group is expected to be a major fragmentation pathway for both cis and trans isomers, the stereochemical relationship between the functional groups is predicted to significantly influence the abundance of key fragment ions, particularly those resulting from the loss of water. The cis isomer, with its proximate functional groups, is hypothesized to show a more pronounced loss of water compared to the trans isomer. This comparative guide provides a robust theoretical framework and a practical experimental approach for researchers to confidently identify and differentiate these important chiral building blocks, thereby supporting advancements in drug discovery and development.
References
-
Domingo, V., et al. (2005). Electron ionization mass spectral studies of bridgehead 7,7‐dimethylnorbornane‐based β‐amino alcohols. Rapid Communications in Mass Spectrometry, 19(7), 873-880. [Link]
-
Krueger, P. J., & Mettee, H. D. (1965). Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 61, 1734-1743. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Schrader, W., & Klein, H. (2005). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
-
Lamsabhi, A. M., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3567. [Link]
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Rotavera, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 452, 116327. [Link]
-
Zhao, W., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A, 127(43), 9112-9120. [Link]
-
Yin, H., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 223-232. [Link]
-
PubChem. (n.d.). trans-1,2-Cyclopentanediol. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in mass spectra. Retrieved from [Link]
- Grützmacher, H. F., & Fechner, K. H. (1971). Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of 1,2-Cyclohexanediol. Organic Mass Spectrometry, 5(7), 843-851.
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
Sources
- 1. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Intramolecular hydrogen bonding and intermolecular association of amino alcohols - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. lclab.ustc.edu.cn [lclab.ustc.edu.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
